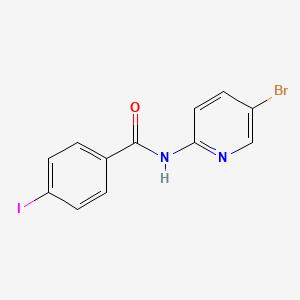

N-(5-bromopyridin-2-yl)-4-iodobenzamide

Description

N-(5-bromopyridin-2-yl)-4-iodobenzamide is an organic compound that belongs to the class of N-arylamides This compound is characterized by the presence of a bromopyridine and an iodobenzamide moiety

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrIN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIKELXSNYVYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-iodobenzamide typically involves the reaction of 5-bromopyridin-2-amine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-bromopyridin-2-yl)-4-iodobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

N-(5-bromopyridin-2-yl)-4-iodobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mécanisme D'action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have comparable biological activities.

3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety and are used in medicinal chemistry.

Pyridine-containing derivatives: These compounds are widely used in pharmaceuticals and agrochemicals.

Uniqueness

N-(5-bromopyridin-2-yl)-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Activité Biologique

N-(5-bromopyridin-2-yl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of halogenated aromatic rings, which contributes to its reactivity and biological interactions. The presence of bromine and iodine enhances its ability to engage with various biological targets, making it a promising candidate for drug development.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by modulating the expression of key regulatory proteins involved in cell cycle control.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Binding : It has been shown to bind to sigma receptors, which play a role in various cellular processes, including apoptosis and stress response.

Case Study 1: Antimicrobial Efficacy

In a study published in 2021, the antimicrobial effects of this compound were evaluated against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

A 2023 study explored the anticancer effects of the compound on A375M melanoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to untreated controls. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | 8 | - | Bacterial Cell Wall |

| Anticancer (A375M) | - | 10 | Caspase Activation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-bromopyridin-2-yl)-4-iodobenzamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a bromopyridine derivative reacts with 4-iodobenzamide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Purity optimization involves column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed using instruments like Bruker SMART APEXII CCD. Data collection involves φ and ω scans, with absorption correction via SADABS. Refinement using SHELXL (e.g., space group determination, thermal parameter adjustments) reveals bond lengths, angles, and intermolecular interactions. For example, the bromine and iodine substituents influence packing via halogen bonding, which can affect solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling predict the sigma receptor binding affinity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, while molecular docking (AutoDock Vina) simulates interactions with sigma receptor binding pockets (PDB: 5HK1). Key parameters include binding energy (ΔG), hydrogen bonding with residues like Asp126, and halogen bonding with hydrophobic pockets. Discrepancies between predicted and experimental IC values may arise from solvation effects or conformational flexibility, necessitating free-energy perturbation (FEP) analysis .

Q. What experimental strategies resolve contradictions in intracellular localization studies of iodinated benzamide derivatives?

- Methodology : Secondary Ion Mass Spectrometry (SIMS) provides subcellular localization data with isotopic precision (e.g., mapping). Co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes) and quantitative confocal microscopy validate results. Discrepancies in nuclear vs. cytoplasmic localization may stem from pH-dependent solubility or protein-binding competition, requiring pH titration assays and competitive binding studies with unlabeled analogs .

Q. How does the halogen (Br/I) substitution pattern influence the photophysical properties of this compound?

- Methodology : UV-Vis spectroscopy (200–800 nm) and time-dependent DFT (TD-DFT) compare absorption/emission spectra. Heavy atom effects (I vs. Br) enhance spin-orbit coupling, increasing phosphorescence quantum yield. Transient absorption spectroscopy measures triplet-state lifetimes, while X-ray crystallography correlates substituent positioning with π-stacking interactions. Contradictory Stokes shift data may require solvent polarity studies (e.g., Kamlet-Taft parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.